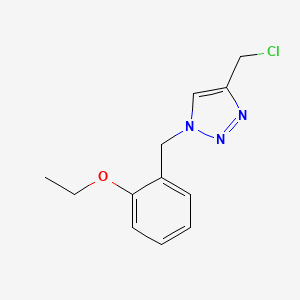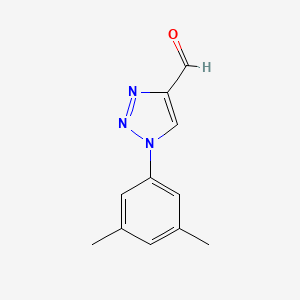
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazole ring, with an aldehyde functional group at the 4-position of the triazole ring
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction is commonly employed to form the triazole ring. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to yield the triazole ring.
Functional Group Introduction:
Industrial production methods may involve optimization of these reactions to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has found applications in various scientific research fields:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a different substitution pattern on the phenyl ring.
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol: Contains a hydroxyl group instead of an aldehyde group.
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXXWJBOWYYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
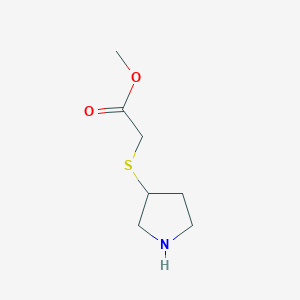
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)
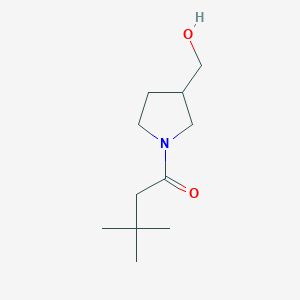
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)
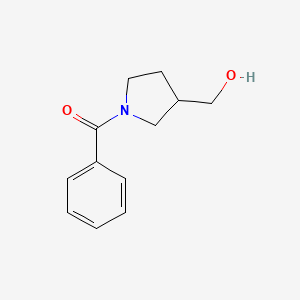
![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)
